Trimazosin hydrochloride

Description

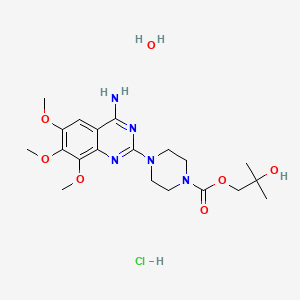

Structure

3D Structure of Parent

Properties

CAS No. |

53746-46-6 |

|---|---|

Molecular Formula |

C20H32ClN5O7 |

Molecular Weight |

489.9 g/mol |

IUPAC Name |

(2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate;hydrate;hydrochloride |

InChI |

InChI=1S/C20H29N5O6.ClH.H2O/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5;;/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23);1H;1H2 |

InChI Key |

WXMXALSEIGHTOR-UHFFFAOYSA-N |

SMILES |

CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.O.Cl |

Canonical SMILES |

CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.O.Cl |

Appearance |

Solid powder |

Other CAS No. |

53746-46-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

35795-16-5 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-hydroxy-2-methylpropyl 4-(4-amino-6,7,8-trimethoxy-2-quinqzolinyl)-1-piperazinecar boxylate CP 19,106 CP-19,106 trimazosin trimazosin hydrochloride trimazosin hydrochloride, monohydrate |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Trimazosin Hydrochloride

Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

Trimazosin (B1202524) functions as an antagonist at α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs). patsnap.comwikipedia.org These receptors are typically activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine. numberanalytics.commdpi.com By blocking these receptors, trimazosin prevents the normal physiological responses triggered by these catecholamines, leading to effects such as the relaxation of smooth muscle in blood vessels. ontosight.aipatsnap.com

Trimazosin selectively blocks postjunctional alpha-1 adrenergic receptors. ontosight.aipatsnap.com This selectivity is crucial to its mechanism of action. When catecholamines like norepinephrine activate these receptors on the smooth muscle of blood vessels, it leads to vasoconstriction. patsnap.com Trimazosin competitively antagonizes this effect, resulting in vasodilation and a decrease in peripheral vascular resistance. patsnap.comnih.gov

Studies comparing trimazosin with other alpha-blockers like prazosin (B1663645) have shown that while both are competitive antagonists of the pressor effects of phenylephrine (B352888) (an α1-agonist), trimazosin is less selective for α1-receptors than prazosin. nih.gov However, it has been suggested that trimazosin's hypotensive effect may not be solely due to α1-adrenoceptor blockade, indicating a possible additional mechanism of action. nih.gov This additional action might be related to the elevation of cyclic GMP levels in vascular smooth muscle. nih.gov

The interaction between a ligand like trimazosin and its receptor is defined by its binding affinity (Ki or KD) and kinetic rate constants (ka for association and kd for dissociation). ligandtracer.com Trimazosin has been shown to have a lower affinity for α1-adrenoceptors compared to prazosin. nih.gov

The affinity of various antagonists for α1-adrenoceptors can be quantified using pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve. While specific pA2 values for trimazosin across all α1-adrenoceptor subtypes are not extensively detailed in the provided results, comparative studies highlight its relative potency. For instance, in studies on rabbit spleen, prazosin demonstrated pA2 values of 8.34 against phenylephrine, indicating its high affinity. nih.gov In contrast, trimazosin's affinity is generally considered to be less potent than prazosin. nih.gov

| Antagonist | Agonist | Tissue/Preparation | pA2 Value |

| Prazosin | Phenylephrine | Rabbit Spleen | 8.34±0.11 |

| Prazosin | A 61603 | Rabbit Spleen | 8.15±0.10 |

| Tamsulosin (B1681236) | Phenylephrine | Rabbit Spleen | 9.38±0.13 |

| 5-methylurapidil | Phenylephrine | Rabbit Spleen | 8.28±0.17 |

This table presents pA2 values for various α1-adrenoceptor antagonists, illustrating their relative affinities in functional assays. Data from a study on rabbit spleen. nih.gov

Alpha-1 adrenergic receptors are coupled to the Gq/11 family of G proteins. nih.govguidetopharmacology.org When an agonist binds to the receptor, it activates phospholipase C (PLC). wikipedia.orgnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org

IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, which triggers the release of stored calcium (Ca2+) into the cytoplasm. wikipedia.org The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). mdpi.com This cascade ultimately leads to the phosphorylation of various proteins, resulting in smooth muscle contraction. wikipedia.orgmdpi.com

By blocking the α1-adrenoceptor, trimazosin inhibits this entire signaling cascade. numberanalytics.com This prevents the increase in intracellular calcium and subsequent smooth muscle contraction, leading to vasodilation. patsnap.com There is also speculation that trimazosin may have an additional mechanism involving the elevation of cyclic GMP levels in vascular smooth muscle, which would also contribute to its vasodilatory effect. nih.gov

Adrenergic Receptor Subtype Specificity Profiling

The α1-adrenergic receptor family consists of three subtypes: α1A, α1B, and α1D. wikipedia.org These subtypes have distinct tissue distributions and physiological roles. nih.gov The selectivity of a drug for these subtypes determines its therapeutic efficacy and side-effect profile. nih.gov

Radioligand binding assays are used to determine the affinity (expressed as pKi, the negative log of the inhibition constant Ki) of a compound for different receptor subtypes. nih.gov These assays typically use a radiolabeled ligand, such as [3H]-prazosin, which binds to the receptors. nih.gov The ability of an unlabeled compound, like trimazosin, to displace the radioligand is measured, and from this, its affinity is calculated. nih.gov

| Compound | α1A-AR (pKi) | α1B-AR (pKi) | α1D-AR (pKi) |

| Ro 70-0004 | 8.9 | ~7.1 | ~7.2 |

| RS-100329 | 9.6 | ~7.5 | ~7.9 |

| Prazosin | 9.12 | 10.08 | 9.51 |

| Tamsulosin | Not specified | Not specified | Not specified |

This table shows the binding affinities (pKi) of several α1-adrenoceptor antagonists for human cloned α1-adrenoceptor subtypes expressed in CHO-K1 cells. Higher pKi values indicate greater binding affinity. nih.gov

Functional assays measure the biological response resulting from receptor activation or inhibition. These can include measuring second messenger production (e.g., inositol phosphates, calcium mobilization) or physiological responses in isolated tissues (e.g., muscle contraction). nih.govacs.orgnih.gov

For α1-adrenoceptor antagonists, functional assays often involve measuring the inhibition of an agonist-induced response. nih.gov For example, the ability of trimazosin to inhibit the contraction of vascular smooth muscle induced by an α1-agonist like phenylephrine can be quantified. nih.govnih.gov The results are often expressed as a pA2 value. nih.gov

Comparative Analysis with Other Alpha-1 Adrenoceptor Antagonists

Trimazosin hydrochloride, a quinazoline (B50416) derivative, is a selective alpha-1 adrenoceptor antagonist structurally related to prazosin. ncats.ionih.gov Its pharmacological profile, when compared to other alpha-1 blockers, reveals distinct characteristics in terms of potency, efficacy, and receptor selectivity.

Research comparing trimazosin with prazosin in animal models has shown that trimazosin is a less potent but more efficacious hypotensive agent. nih.govnih.gov In studies on anesthetized dogs, at doses that produced equivalent or even greater hypotensive effects than prazosin, trimazosin exhibited less inhibition of the pressor responses to the alpha-1 agonist phenylephrine. nih.gov This suggests that trimazosin's mechanism of action is not solely dependent on alpha-1 adrenoceptor blockade. nih.govnih.gov Further supporting this, the administration of trimazosin during a maximal hypotensive response to prazosin resulted in an additional decrease in blood pressure. ncats.ionih.gov In conscious spontaneously hypertensive rats, the order of hypotensive potency was determined to be prazosin > tiodazosin (B1223089) > phentolamine (B1677648) > trimazosin. tandfonline.com

The alpha-1 adrenoceptor family is composed of three subtypes: α1A, α1B, and α1D. dovepress.com The clinical effects and side-effect profiles of antagonists can be influenced by their relative affinity for these subtypes. While detailed binding affinity data for trimazosin across all three subtypes is not extensively documented in publicly available literature, comparisons with other quinazoline-based antagonists and newer, more subtype-selective agents provide context.

Quinazoline antagonists like prazosin and doxazosin (B1670899) are generally considered non-selective, binding with high affinity to all three alpha-1 receptor subtypes (α1A, α1B, and α1D). drugbank.com In contrast, agents like tamsulosin show relative selectivity for the α1A and α1D subtypes over the α1B subtype, which is thought to mediate the contraction of human arteries. dovepress.com Silodosin exhibits even higher selectivity for the α1A-adrenoceptor subtype compared to the α1B subtype. dovepress.com This subtype selectivity profile is believed to contribute to the different clinical profiles of these agents, particularly concerning cardiovascular effects. dovepress.com

Table 1: Comparative Profile of Various Alpha-1 Adrenoceptor Antagonists This table provides a summary of the structural class and primary receptor selectivity of Trimazosin and other selected alpha-1 antagonists based on available research findings.

| Compound | Structural Class | Primary Receptor Selectivity | Key Comparative Findings |

| Trimazosin | Quinazoline | Selective alpha-1 antagonist. ncats.io | Less potent but more efficacious hypotensive agent than prazosin. nih.govnih.gov Its effects are not solely due to alpha-1 blockade. nih.gov |

| Prazosin | Quinazoline | Non-selective alpha-1 antagonist. drugbank.com | More potent but less efficacious hypotensive agent than trimazosin. nih.gov |

| Doxazosin | Quinazoline | Non-selective alpha-1 antagonist. drugbank.com | Associated with alpha-1-adrenoceptor-independent apoptotic effects. nih.gov |

| Terazosin | Quinazoline | Non-selective alpha-1 antagonist. dovepress.comwikipedia.org | Associated with alpha-1-adrenoceptor-independent apoptotic effects and interacts with PGK1. nih.govjci.org |

| Tamsulosin | Sulfonamide | Selective for α1A and α1D subtypes over α1B. dovepress.com | Does not appear to induce apoptosis in the same manner as quinazoline-based antagonists. nih.gov |

| Silodosin | --- | Highly selective for the α1A subtype. dovepress.com | Exhibits a high selectivity ratio for α1A over α1B receptors. dovepress.com |

| Alfuzosin (B1207546) | Quinazoline | Non-selective alpha-1 antagonist. dovepress.com | Also demonstrated to interact with PGK1. jci.org |

Non-Adrenergic Receptor Targets and Off-Target Interactions

A notable aspect of the pharmacology of trimazosin is the evidence suggesting its therapeutic effects are not derived exclusively from the blockade of alpha-1 adrenoceptors. ncats.ionih.gov Research has demonstrated that trimazosin produces a greater hypotensive effect than can be accounted for by its alpha-1 blocking activity alone, pointing toward additional mechanisms of action. nih.govnih.gov One study speculated that an elevation of cyclic GMP levels in vascular smooth muscle might be related to this additional mechanism, as trimazosin, but not prazosin, enhanced the relaxant effect of sodium nitroprusside on isolated rat aorta. nih.gov

Furthermore, the chemical structure of trimazosin, a quinazoline derivative, places it in a class of compounds known to have biological activities independent of adrenoceptor antagonism. nih.govmdpi.com For instance, other quinazoline-based alpha-1 antagonists, such as doxazosin and terazosin, have been shown to induce apoptosis in prostate cancer cells through a mechanism that is independent of their action on alpha-1 adrenoceptors. nih.gov This effect was not observed with the non-quinazoline antagonist tamsulosin. nih.gov

In recent years, research has identified the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) as a direct molecular target for some quinazoline-based alpha-1 antagonists, including terazosin, doxazosin, and alfuzosin. jci.orgmdpi.com These drugs have been found to bind to PGK1 and enhance its activity, leading to increased glycolysis and cellular ATP levels. researchgate.netbiorxiv.orgresearchgate.net This interaction is independent of their alpha-1 adrenergic receptor effects. biorxiv.org While direct studies confirming the interaction between trimazosin and PGK1 are not prominent, its structural similarity to these other quinazoline compounds suggests a potential area for future investigation.

Off-target interactions with other receptor systems are a known characteristic of some alpha-1 antagonists. For example, tamsulosin has been reported to have a notable affinity for serotonin (B10506) (5-HT1A) and dopamine (B1211576) (D3) receptors. unsw.edu.au However, specific data on the binding profile of trimazosin at these or other non-adrenergic receptors is limited in the current body of scientific literature. Therefore, while the potential for such off-target interactions exists based on its structural class, further research is required to fully characterize the complete molecular interaction profile of this compound.

In Vivo Pharmacodynamics and Systemic Effects of Trimazosin Hydrochloride

Cardiovascular Hemodynamics

Trimazosin (B1202524) hydrochloride elicits significant changes in cardiovascular hemodynamics, primarily through its vasodilatory actions. These effects have been documented in studies involving patients with conditions such as chronic left ventricular failure.

Effects on Peripheral Vascular Resistance

Trimazosin hydrochloride has been shown to be an effective agent in reducing peripheral vascular resistance. In a study involving patients with chronic left ventricular failure, administration of trimazosin resulted in a significant decrease in systemic vascular resistance. nih.gov This effect is a key component of its therapeutic action, as reduced resistance eases the workload on the heart. The compound acts on both resistance and capacitance vessels, contributing to a balanced vasodilatory effect. nih.gov

Cardiac Output and Heart Rate Dynamics

The administration of this compound has been associated with favorable changes in cardiac output. In patients with chronic left ventricular failure, the drug led to significant increases in both stroke index and cardiac index. nih.gov This improvement in the heart's pumping efficiency occurs without a significant alteration in heart rate. nih.govnih.gov Studies have shown that while blood pressure is reduced, the heart rate remains largely unchanged, indicating that the vasodilation does not trigger a reflexive tachycardia. nih.gov

| Hemodynamic Parameter | Baseline (Mean ± SEM) | Post-Trimazosin (Mean ± SEM) | p-value |

| Mean Systemic Arterial Pressure (mm Hg) | 91.2 ± 4.8 | 82.5 ± 2.5 | < 0.05 |

| Cardiac Index (L/min/m²) | 1.76 ± 0.33 | 2.12 ± 0.27 | NS |

| Mean Right Atrial Pressure (mm Hg) | 11.3 ± 2.1 | 8.7 ± 1.6 | < 0.02 |

| Mean Pulmonary Arterial Pressure (mm Hg) | 40.7 ± 4.6 | 33.8 ± 4.8 | < 0.01 |

| Pulmonary Arterial Wedge Pressure (mm Hg) | 30.7 ± 4.5 | 23.8 ± 5.0 | < 0.01 |

Vasodilatory Mechanisms and Vascular Responsiveness

This compound is a quinazoline (B50416) derivative and an alpha-adrenergic receptor antagonist. ncats.io Its vasodilatory effect is achieved through the relaxation of vascular smooth muscle. While it is structurally related to prazosin (B1663645), another alpha-1 adrenoceptor blocker, trimazosin has been described as a less potent but more efficacious hypotensive agent. ncats.io Interestingly, research suggests that the hypotensive effect of trimazosin is not solely attributable to alpha-1 adrenoceptor blockade, indicating that other mechanisms may be involved in its vasodilatory action. ncats.io Studies have also shown that trimazosin acts on both resistance and capacitance vessels. nih.gov

Urogenital System Physiology

As an alpha-1 adrenoceptor antagonist, this compound has physiological effects on the urogenital system, particularly in relation to smooth muscle tone in the prostate and bladder.

Bladder Outlet Obstruction Resolution

Alpha-1 adrenergic receptor antagonists are a class of drugs known to be effective in managing lower urinary tract symptoms. They work by relaxing the smooth muscle in the prostate and bladder neck, which can help to reduce bladder outlet resistance. While specific studies on trimazosin for this indication are less prevalent in recent literature, the mechanism of action is shared with other alpha-blockers like tamsulosin (B1681236). Tamsulosin, a selective alpha-1A adrenoceptor antagonist, has been shown to decrease maximal urethral pressure with minimal effect on blood pressure. tocris.com This relaxation of the bladder and prostate muscles allows for easier urine flow. medlineplus.govwww.nhs.uk

Prostatic Smooth Muscle Tone Modulation

The smooth muscle of the prostate gland contains alpha-1 adrenoceptors. Antagonism of these receptors by drugs like trimazosin leads to relaxation of this muscle tissue. This reduction in smooth muscle tone within the prostate can alleviate symptoms associated with benign prostatic hyperplasia (BPH). The therapeutic effect of alpha-blockers in BPH is attributed to this modulation of prostatic smooth muscle. nih.gov For instance, tamsulosin is widely used to reduce urinary obstruction and relieve associated symptoms in patients with BPH by reducing smooth muscle tone in the prostate and bladder neck. nih.gov

Renal System Homeostasis

The influence of this compound on the renal system has been a subject of clinical investigation, particularly concerning its effects on renal blood flow, filtration capacity, and the balance of electrolytes and proteins.

Clinical studies have demonstrated that this compound has a notable impact on renal hemodynamics. Research indicates that the administration of trimazosin can lead to a significant increase in renal blood flow (RBF). nih.govnih.gov In one study involving hypertensive patients, trimazosin was shown to selectively increase renal blood flow. nih.gov This effect is considered beneficial, as it is not associated with a corresponding increase in cardiac output, suggesting a direct vasodilatory effect on the renal vasculature. nih.gov

Conversely, the glomerular filtration rate (GFR), a key indicator of kidney function, appears to remain largely unaffected by trimazosin administration. nih.govnih.gov Multiple studies have reported no significant changes in GFR in patients treated with trimazosin, even in those with pre-existing moderate renal insufficiency. nih.govnih.gov This preservation of GFR, coupled with an increase in RBF, suggests that trimazosin may improve renal perfusion without imposing an additional filtration burden on the kidneys. One study specifically noted a 14% decrease in renal vascular resistance, further supporting the vasodilatory effect of the compound on the renal arteries. nih.gov

Table 1: Effect of Trimazosin on Glomerular Filtration Rate and Renal Blood Flow in Hypertensive Patients

| Parameter | Control | After Trimazosin |

| Glomerular Filtration Rate (mL/min) | 85 ± 6 | 87 ± 7 |

| Renal Blood Flow (mL/min) | 595 ± 45 | 715 ± 53 |

| p < 0.05 | ||

| Data from a study by Chrysant SG, et al. (1983). nih.gov |

Investigations into the effects of this compound on electrolyte balance and proteinuria have shown that the compound generally does not cause significant alterations in these parameters. Studies have reported that fractional sodium excretion remains unchanged during trimazosin therapy, indicating that it does not unduly influence the renal handling of sodium. nih.gov Furthermore, laboratory serum tests for key electrolytes such as sodium and potassium have shown no significant changes following treatment with trimazosin. nih.gov

With regard to proteinuria, an important marker of renal health, clinical findings suggest that trimazosin does not adversely affect this indicator. nih.gov In a study of hypertensive patients with moderate renal insufficiency, proteinuria remained unchanged throughout the 10-week treatment period with trimazosin. nih.gov This finding is significant as it suggests that trimazosin can be used in patient populations with compromised renal function without exacerbating protein excretion.

Table 2: Effect of Trimazosin on Renal Function and Electrolytes in Patients with Moderate Renal Insufficiency

| Parameter | Before Trimazosin | After 10 Weeks of Trimazosin |

| Glomerular Filtration Rate (mL/min) | 48.6 ± 7.6 | 49.2 ± 8.1 |

| Effective Renal Plasma Flow (mL/min) | 228 ± 34 | 245 ± 39 |

| Serum Creatinine (B1669602) (mg/dL) | 2.1 ± 0.3 | 2.0 ± 0.3 |

| Serum Sodium (mmol/L) | 139 ± 1 | 140 ± 1 |

| Serum Potassium (mmol/L) | 4.3 ± 0.2 | 4.4 ± 0.2 |

| Urinary Protein ( g/24h ) | 2.3 ± 0.8 | 2.1 ± 0.7 |

| Data from a study by van Kalken CK, et al. (1986). nih.gov |

Pharmacokinetics and Biotransformation of Trimazosin Hydrochloride

Absorption Dynamics and Bioavailability

Trimazosin (B1202524) hydrochloride is readily absorbed following oral administration. Studies in healthy volunteers have demonstrated that the bioavailability of oral trimazosin is approximately 61% (± 28%). The pharmacokinetic profile of trimazosin is best described by a two-compartment model. Following oral administration of a standard tablet formulation, maximum plasma concentrations (Cmax) are typically reached within a predictable timeframe, although this can be influenced by the formulation. For instance, a sustained-release tablet formulation has been shown to significantly delay the time to peak concentration by a factor of seven compared to a standard tablet.

Interactive Table: Pharmacokinetic Parameters of Trimazosin Hydrochloride (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | ~61% | nih.gov |

| Elimination Half-life (t½) | ~2.73 hours | nih.gov |

| Time to Peak (Standard Tablet) | Varies | drugbank.com |

| Time to Peak (Sustained-Release) | Delayed 7-fold vs. Standard | drugbank.com |

Note: Values are presented as means and may vary between individuals and formulations.

Distribution Profile Across Biological Compartments

The distribution of a drug throughout the body is a critical determinant of its onset, intensity, and duration of action. For this compound, its distribution is characterized by its movement into various tissues and its binding to plasma proteins.

Direct and comprehensive tissue distribution studies specifically for this compound are not extensively detailed in the available scientific literature. However, valuable insights can be gleaned from studies on structurally related quinazoline (B50416) alpha-1 blockers, such as prazosin (B1663645).

Animal studies with prazosin have shown that it is rapidly and widely distributed into various tissues. In dogs, prazosin has been found to distribute to the heart, lungs, and vascular tissues. In rats, the highest concentrations of prazosin were observed in the liver and kidney, with the lowest concentrations found in the brain. The decline of prazosin concentration in tissues mirrors that in the plasma, suggesting a rapid equilibrium between the two compartments. This pattern of distribution is likely to be similar for trimazosin, given their structural and pharmacological similarities.

Metabolic Pathways and Metabolite Identification

The liver is the primary site of metabolism for this compound. While the specific cytochrome P450 (CYP) enzymes involved in trimazosin metabolism have not been fully elucidated, the metabolic pathways are understood to be extensive. Studies on the related compound prazosin indicate that biotransformation in the liver occurs primarily through O-dealkylation and subsequent glucuronide formation. It is highly probable that trimazosin undergoes similar hepatic biotransformation processes. This extensive first-pass metabolism in the liver contributes to the bioavailability of the oral formulation.

A significant pathway in the metabolism of trimazosin leads to the formation of 1-hydroxytrimazosin (B1220841) (also known as CP-23,445), which has been identified as a major and pharmacologically active metabolite. This metabolite is formed through the hydroxylation of the parent compound.

Studies have shown that 1-hydroxytrimazosin itself possesses pharmacological activity and contributes to the antihypertensive effect of trimazosin. In fact, it has been suggested that the reduction in blood pressure following the administration of trimazosin at a steady state may be largely governed by the concentration of this active metabolite. The elimination half-life of 1-hydroxytrimazosin has been calculated to be approximately 1.47 (± 0.65) hours. The pharmacological response to trimazosin is most accurately modeled when considering the contributions of both the parent drug and its principal metabolite, 1-hydroxytrimazosin.

Interactive Table: Major Metabolite of this compound

| Metabolite | Formation Pathway | Pharmacological Activity | Elimination Half-life (t½) |

| 1-hydroxytrimazosin | Hepatic Hydroxylation | Active (contributes to hypotensive effect) | ~1.47 hours |

Note: This table highlights the primary active metabolite identified in research.

Excretion Pathways and Elimination Kinetics

This compound, a quinazoline derivative, undergoes elimination from the body following its metabolic transformation. The pharmacokinetic profile of trimazosin is characterized by a relatively short terminal elimination half-life. Studies in healthy volunteers have determined the mean terminal elimination half-life of trimazosin to be approximately 2.73 ± 0.90 hours nih.gov. The primary metabolite of trimazosin, 1-hydroxy-trimazosin (also known as CP 23445), is eliminated more rapidly, with a calculated elimination half-life of 1.47 ± 0.65 hours nih.gov.

The pharmacokinetic parameters of trimazosin have been described using a two-compartment model nih.gov. The clearance rate for trimazosin has been reported to be 66 ml/min drugbank.com. Steady-state plasma concentrations of trimazosin are achieved rapidly, and there is no evidence of accumulation of the parent drug or its major metabolite with repeated dosing nih.gov.

| Parameter | Trimazosin | 1-Hydroxy-trimazosin (Metabolite) |

|---|---|---|

| Terminal Elimination Half-Life (t½) | 2.73 ± 0.90 hours | 1.47 ± 0.65 hours |

| Clearance Rate | 66 ml/min | Data not available |

Influence of Physiological and Pathophysiological States on Pharmacokinetics

The influence of renal impairment on the pharmacokinetics of this compound has been investigated in patients with moderate chronic renal insufficiency. A study involving eight hypertensive patients with moderate renal insufficiency demonstrated that this condition did not significantly modify the pharmacokinetics of the drug nih.gov. The study concluded that trimazosin was safe and effective as a second-step antihypertensive agent in this patient population, without exerting adverse renal effects during short-term therapy nih.gov. This suggests that dosage adjustments for trimazosin may not be necessary for patients with moderate renal impairment. This finding is consistent with the understanding that the primary route of elimination for quinazoline derivatives is hepatic metabolism and biliary excretion, rather than renal clearance of the unchanged drug nih.govnih.govnih.gov.

Specific pharmacokinetic studies of this compound in patients with hepatic dysfunction are not available in the current body of scientific literature. However, as trimazosin is a quinazoline derivative that is expected to be extensively metabolized by the liver, it is reasonable to infer that hepatic impairment could significantly alter its pharmacokinetic profile drugs.combrainkart.com.

For other alpha-1 blockers, such as prazosin, it is known that the liver is the primary site of metabolism nih.gov. Therefore, caution is advised when administering prazosin to patients with significantly impaired hepatic function, as drug accumulation may occur drugs.com. Similarly, for other drugs in this class, hepatic impairment is a key consideration. For instance, severe hepatic insufficiency is a contraindication for the use of alfuzosin (B1207546) and tamsulosin (B1681236) lareb.nl. Given that alpha-1 blockers are generally extensively metabolized in the liver, impaired hepatic function can lead to reduced drug clearance, increased bioavailability, and a prolonged half-life, potentially increasing the risk of adverse effects nih.govdntb.gov.ua. Therefore, while direct data for trimazosin is lacking, a cautious approach is warranted when considering its use in patients with hepatic dysfunction.

There is a lack of specific studies investigating the age-related pharmacokinetic variations of this compound. However, general principles of geriatric pharmacology and data from other alpha-1 adrenergic blockers suggest that age can influence drug disposition nih.govresearchgate.netsemanticscholar.org.

In the elderly, physiological changes such as reduced hepatic blood flow and liver mass can decrease the clearance of drugs that are extensively metabolized by the liver msdmanuals.com. For example, studies with prazosin have shown that its bioavailability, terminal elimination half-life, and volume of distribution may be increased in elderly patients nih.gov. Similarly, for doxazosin (B1670899), pharmacokinetic studies in elderly patients have shown some differences compared to younger subjects, although they were not considered major nih.gov. One study noted that the maximum concentration (Cmax) and area under the curve (AUC) for extended-release doxazosin were increased by 27% and 34%, respectively, in elderly patients medicine.com. For terazosin, the mean plasma half-life was found to be longer in individuals aged 70 years and older (14.0 hours) compared to those aged 20 to 39 years (11.4 hours) drugs.com.

Given that trimazosin is a quinazoline derivative, it is plausible that its pharmacokinetics could be similarly affected by age. A reduction in hepatic metabolism could lead to higher plasma concentrations and a prolonged elimination half-life in older adults, which might necessitate careful dose titration.

The potential for racial or ethnic differences in the pharmacokinetics of this compound has been the subject of at least one comparative study. This research investigated the pharmacokinetics and pharmacodynamics of trimazosin in normotensive Caucasian and West African subjects.

This suggests that racial or ethnic background is unlikely to be a major determinant of trimazosin's pharmacokinetic profile, and dose adjustments based on race may not be necessary.

Preclinical Research Methodologies and Findings

In Vitro Pharmacological Investigations

In vitro studies are fundamental in determining a compound's direct effects on biological systems in a controlled laboratory setting.

To quantify the interaction of trimazosin (B1202524) with its molecular target, radioligand binding assays using tissue preparations have been employed. In one key study, the affinity of trimazosin for alpha-1 adrenoceptors was investigated using cerebral membranes from rabbits. These experiments revealed that trimazosin possesses a significantly lower affinity for the alpha-1 adrenoceptor compared to its structural analog, prazosin (B1663645). Specifically, the affinity was found to be roughly 100-fold less than that of prazosin, a finding that correlates with its relative potency in functional assays. medchemexpress.com

The major metabolite of trimazosin, 1-hydroxytrimazosin (B1220841), was also evaluated in radioligand binding studies and showed little affinity for either alpha-1 or alpha-2 adrenoceptors. medchemexpress.com

| Compound | Tissue Preparation | Finding |

|---|---|---|

| Trimazosin | Rabbit Cerebral Membranes | Approximately 100-fold less affinity for alpha-1 adrenoceptors compared to Prazosin. |

| 1-Hydroxytrimazosin | Not Specified | Little affinity for alpha-1 or alpha-2 adrenoceptors. |

Isolated organ bath studies allow for the examination of a drug's effect on specific tissues. The response of vascular and non-vascular smooth muscle to trimazosin has been characterized using these methods.

In preparations of isolated rabbit thoracic aorta, trimazosin was shown to be a competitive antagonist of contractions induced by norepinephrine (B1679862). nih.gov Further studies quantified this antagonism against the alpha-1 adrenoceptor agonist phenylephrine (B352888), yielding a pA2 value. The pA2 is a measure of the potency of an antagonist; a higher value indicates greater potency. The lower pA2 for trimazosin compared to prazosin supported the findings from receptor binding assays, indicating its lower potency as an alpha-1 adrenoceptor antagonist. medchemexpress.com In the rabbit pulmonary artery, trimazosin was found to selectively block postsynaptic alpha-1 adrenoceptors. nih.gov

While the rat vas deferens is a classic model for studying alpha-1 adrenoceptor-mediated smooth muscle contraction, specific research detailing the direct effects of trimazosin on this tissue is not extensively documented in available literature. nih.gov This tissue is known to have a high density of alpha-1A adrenoceptors, which mediate its contractile response. nih.gov

| Tissue Model | Agonist | Key Finding | Reference |

|---|---|---|---|

| Isolated Rabbit Thoracic Aorta | Norepinephrine | Trimazosin acts as a competitive antagonist. | nih.gov |

| Isolated Rabbit Thoracic Aorta | Phenylephrine | Lower pA2 value compared to Prazosin, indicating lower potency. | medchemexpress.com |

| Rabbit Pulmonary Artery | Not Specified | Selectively blocks postsynaptic alpha-1 adrenoceptors. | nih.gov |

Molecular modeling and docking simulations are computational techniques used in modern drug discovery to predict the interaction between a drug molecule and its target receptor at the atomic level. These methods can help visualize binding modes, predict binding affinity, and guide the design of more potent and selective compounds.

Despite the utility of these techniques, there is no readily available scientific literature detailing the use of molecular modeling or docking simulations in the preclinical evaluation of trimazosin hydrochloride. Research on this compound largely predates the widespread application of these computational methods in the pharmaceutical industry.

Animal Model Research for Disease Pathophysiology

In vivo studies using animal models are crucial for understanding how a drug affects a whole, living organism and for evaluating its potential therapeutic effects in specific disease states.

Trimazosin's hypotensive effects have been confirmed in various animal models of hypertension. In studies involving anesthetized Sprague-Dawley rats, trimazosin was found to be a more efficacious, though less potent, hypotensive agent than prazosin. nih.gov Even at doses that produced a greater blood pressure-lowering effect than prazosin, trimazosin caused less blockade of the pressor responses to phenylephrine, suggesting an additional hypotensive mechanism beyond alpha-1 adrenoceptor blockade. nih.gov

Studies in conscious spontaneously hypertensive rats (SHR) showed that trimazosin produced graded decreases in blood pressure. medchemexpress.com The SHR model is a well-established genetic model of human essential hypertension. medchemexpress.com Further investigations in anesthetized dogs demonstrated that the hypotensive effect of trimazosin was due to the selective blockade of vascular alpha-1 adrenoceptors, leading to a decrease in peripheral vascular resistance. nih.gov In spinal-pithed dogs and rats, a model where the central nervous system's influence on blood pressure is removed, trimazosin was still able to lower blood pressure. nih.gov

| Animal Model | Key Findings |

|---|---|

| Anesthetized Sprague-Dawley Rats | Less potent but more efficacious in lowering blood pressure compared to Prazosin. |

| Spontaneously Hypertensive Rats (SHR) | Produced graded decreases in blood pressure. |

| Anesthetized Dogs | Hypotensive effect attributed to selective blockade of vascular alpha-1 adrenoceptors. |

| Spinal-Pithed Dogs and Rats | Demonstrated a hypotensive effect, indicating a peripheral site of action. |

The rationale for using trimazosin in benign prostatic hyperplasia (BPH) stems from its ability to antagonize alpha-1 adrenoceptors, which are abundant in the smooth muscle of the prostate and bladder neck. patsnap.com Blockade of these receptors leads to muscle relaxation, facilitating urine flow. patsnap.com

Standard preclinical models for BPH include testosterone-induced hyperplasia in rats and dogs. plos.org In these models, administration of testosterone (B1683101) induces prostatic growth that mimics some aspects of human BPH. plos.org While these models are widely used to test the efficacy of alpha-1 adrenoceptor antagonists like silodosin, specific preclinical studies evaluating trimazosin in these testosterone-induced BPH models are not well-documented in the available literature. plos.org However, the canine prostate is considered a valuable in vivo model for comparing the potency of various alpha-1 adrenergic antagonists against epinephrine-induced contraction of the prostate, confirming the utility of this model for drugs of this class. nih.gov

Comparative Preclinical Pharmacology with Other Alpha-Blockers

This compound has been compared with other alpha-1 adrenergic antagonists in preclinical studies, most notably prazosin, to elucidate its pharmacological profile. These studies have been conducted in various animal models, including rats and dogs, providing insights into its relative potency and mechanism of action.

In anesthetized rats, the hypotensive effects of trimazosin were compared to those of prazosin. One study revealed that while trimazosin was less potent, it was more efficacious in lowering blood pressure than prazosin. nih.gov Interestingly, at doses that produced an equal or greater hypotensive effect than prazosin, trimazosin exhibited less blockade of alpha-1 adrenoceptors. nih.gov This suggests that an additional mechanism beyond simple alpha-1 receptor blockade contributes to the hypotensive action of trimazosin. nih.gov

Further comparative studies in anesthetized dogs corroborated these findings. Trimazosin was again found to be a less potent but more efficacious hypotensive agent compared to prazosin. nih.gov When administered during a maximal hypotensive response to prazosin, trimazosin induced a further decrease in blood pressure, reinforcing the concept of a secondary vasodilatory mechanism. nih.gov It was also observed that trimazosin, unlike prazosin, enhanced the relaxant effect of sodium nitroprusside on isolated rat aorta, leading to the speculation that an elevation of cyclic GMP levels in vascular smooth muscle may be involved in its additional hypotensive effect. nih.gov

The following interactive data table summarizes the key comparative preclinical pharmacological findings between Trimazosin and Prazosin.

Clinical Research on Trimazosin Hydrochloride

Early Phase Clinical Investigations

Early clinical studies of trimazosin (B1202524) hydrochloride were designed to establish its fundamental pharmacological properties in humans, focusing on its dose-response relationship and its initial effects on hemodynamic parameters.

The antihypertensive effect of trimazosin has been shown to be dose-related. nih.govcngb.org Investigations involving incremental doses demonstrated that higher dosages resulted in a greater reduction in arterial pressure and total peripheral resistance. nih.govcngb.org

In one long-term study, a clear dose-response relationship was established, with 74% of patients responding to a daily dose of 300 mg or less. nih.gov Within this group, 52% of patients had a maximum required dose of 300 mg/day or less, and for 36% of patients, the maximum dose was 200 mg/day or less. nih.gov Another study in patients with mild essential hypertension utilized incremental doses starting from 25 to 50 mg, increasing to 100 to 200 mg, and finally to 300 mg, administered three times a day. nih.govcngb.org A separate clinical trial in essential hypertension started treatment at 100 mg of trimazosin daily, with the dose titrated upward weekly by 100 mg to a maximum of 400 mg/day based on the blood pressure response. koreamed.org

Patient Response to Long-Term Trimazosin Therapy nih.gov

| Dosage | Percentage of Responding Patients |

|---|---|

| ≤ 300 mg/day | 74% |

| ≤ 200 mg/day | 36% |

The primary pharmacodynamic effect of trimazosin is the reduction of elevated blood pressure, which is achieved by decreasing systemic vascular resistance. nih.govpatsnap.com This vasodilatory action is a result of its selective alpha-1 adrenoceptor blockade. nih.govpatsnap.com Early studies confirmed that trimazosin lowers arterial pressure by reducing total peripheral resistance without significantly affecting cardiac output, heart rate, plasma volume, plasma renin activity, or plasma aldosterone. nih.govcngb.org

In a study on patients with chronic left ventricular failure, trimazosin demonstrated significant effects on several hemodynamic endpoints. The administration of 100 to 300 mg resulted in significant reductions in mean arterial pressure, mean right atrial pressure, mean pulmonary artery pressure, mean pulmonary capillary wedge pressure, and systemic vascular resistance. nih.gov Concurrently, there were significant increases in stroke index and cardiac index. nih.gov

Initial safety assessments found the side effect profile of trimazosin to be comparable to that of a placebo. nih.gov In one study, reported symptoms included dizziness, headache, numbness in the extremities, and tinnitus; however, these were described as mild and transient, disappearing spontaneously even as medication continued. koreamed.org Importantly, clinical studies indicated no deleterious effects on hematology, clinical chemistry, or urinary parameters. nih.gov

Hemodynamic Effects of Trimazosin in Chronic Heart Failure (Single Dose) nih.gov

| Pharmacodynamic Endpoint | Change Following Trimazosin Administration | Significance (p-value) |

|---|---|---|

| Mean Arterial Pressure | Significant Reduction | p < 0.05 |

| Systemic Vascular Resistance | Significant Reduction | p < 0.01 |

| Cardiac Index | Significant Increase | p < 0.05 |

| Stroke Index | Significant Increase | p < 0.05 |

| Mean Pulmonary Artery Pressure | Significant Reduction | p < 0.01 |

| Heart Rate | No Significant Change | N/A |

Efficacy Studies in Target Populations

Trimazosin has been extensively evaluated as an antihypertensive agent in numerous clinical trials involving patients with essential hypertension. nih.govnih.gov These trials have consistently demonstrated its efficacy in controlling both systolic and diastolic blood pressure in both supine and standing positions. nih.govnih.gov

In a 4-week study involving 24 patients with essential hypertension, 83.3% (20 out of 24 cases) experienced a fall in diastolic blood pressure of 10 mmHg or more. koreamed.org The antihypertensive effect was observed within the first week of therapy and progressively increased throughout the study period. koreamed.org

The therapeutic effects of trimazosin are sustained over long-term administration. nih.govnih.gov Clinical data show that its efficacy persists for more than a year without loss of effectiveness. nih.gov The reduction in elevated blood pressure observed in early therapy was shown to persist in long-term treatment. nih.gov This sustained response makes it a viable option for the chronic management of hypertension.

Clinical research has indicated that long-term therapy with trimazosin does not lead to the progression of target organ damage associated with hypertension. nih.gov Studies in specific patient populations, such as those with moderate chronic renal insufficiency, have shown that trimazosin effectively lowers blood pressure without significantly altering renal function. nih.gov In these patients, a 10-week course of therapy resulted in a 14% decrease in renal vascular resistance, while fractional sodium excretion and proteinuria remained unchanged. nih.gov This suggests a protective or at least non-detrimental effect on renal hemodynamics in hypertensive patients with pre-existing kidney conditions. nih.gov

Benign Prostatic Hyperplasia Clinical Trials

Trimazosin hydrochloride is recognized as a treatment for benign prostatic hyperplasia (BPH). patsnap.com As an alpha-1 adrenergic receptor antagonist, its mechanism of action is beneficial for alleviating the symptoms associated with BPH. patsnap.com The smooth muscles of the prostate gland and bladder neck contain alpha-1 adrenergic receptors, and their blockade by trimazosin leads to muscle relaxation. patsnap.com This relaxation can ease the urinary obstruction characteristic of BPH, thereby improving urinary flow and reducing related symptoms. patsnap.com

While the pharmacological basis for its use in BPH is established, detailed clinical trial data focusing on specific outcomes such as the International Prostate Symptom Score (IPSS) or Boyarsky symptom scores, and improvements in peak urinary flow rate (Qmax) for trimazosin were not available in the retrieved search results. Other alpha-blockers, such as terazosin, have been shown in clinical trials to significantly decrease the Boyarsky symptom score and increase peak urinary flow. nih.govresearchgate.net

Comparative Clinical Trials with Other Antihypertensive Agents

Clinical studies have compared this compound with other antihypertensive agents, including the alpha-adrenoceptor antagonists methyldopa (B1676449) and propranolol (B1214883).

In a double-blind, randomized study involving hypertensive patients, trimazosin was found to be as effective as methyldopa in lowering both supine and standing systolic and diastolic blood pressure. Neither drug significantly affected heart rate.

Another double-blind comparative study was conducted with propranolol in 130 patients with essential hypertension. Both trimazosin and propranolol, with or without the addition of polythiazide (B1678995), produced statistically significant reductions in blood pressure. Propranolol alone was noted to be somewhat more effective at the selected doses than trimazosin alone. A key difference observed was the effect on heart rate; trimazosin had no effect, whereas propranolol significantly lowered resting heart rates. Additionally, trimazosin was observed to lower serum creatinine (B1669602) and blood urea (B33335) nitrogen, an effect that was significantly different from that of propranolol. There was also a trend for serum uric acid to fall in patients receiving trimazosin and rise in those receiving propranolol.

Table 1: Comparative Efficacy of Trimazosin vs. Methyldopa

| Parameter | Trimazosin Findings | Methyldopa Findings | Reference |

|---|---|---|---|

| Blood Pressure Reduction | Effective in lowering supine and standing blood pressure. | Equally effective as trimazosin in lowering blood pressure. | nih.gov |

| Heart Rate | No significant effect on supine or standing heart rate. | No significant effect on supine or standing heart rate. | nih.gov |

Table 2: Comparative Efficacy of Trimazosin vs. Propranolol

| Parameter | Trimazosin Findings | Propranolol Findings | Reference |

|---|---|---|---|

| Blood Pressure Reduction | Effective in sustained reduction of blood pressure. | Somewhat more effective than trimazosin alone at selected doses. | nih.gov |

| Heart Rate | No effect on heart rate. | Significantly lowered resting heart rates. | nih.gov |

| Serum Creatinine & BUN | Lowered serum creatinine and blood urea nitrogen. | Effect was significantly different from trimazosin. | nih.gov |

| Serum Uric Acid | Tendency to fall. | Tendency to rise. | nih.gov |

| HDL-Cholesterol | Increase in HDL-cholesterol fraction. | Decrease in HDL-cholesterol fraction. | nih.gov |

Trimazosin has also been evaluated in patients whose hypertension was not controlled by thiazide diuretics alone. In a double-blind study, hypertensive patients receiving either polythiazide or hydrochlorothiazide (B1673439) were randomly assigned to receive either trimazosin or a placebo. The results showed that patients receiving trimazosin had a significantly greater response in blood pressure reduction compared to the placebo group in both supine and standing positions. nih.gov

The pooled data indicated that the change in supine blood pressure was more than twice as great for the trimazosin group, with a decrease of 12.3/10.9 mm Hg, compared to a decrease of 5.4/5.4 mm Hg in the placebo group. nih.gov The difference was even more pronounced for standing blood pressure, with a reduction of 11.7/10.0 mm Hg for the trimazosin group versus no significant change for the placebo group. nih.gov There was little change in heart rate for either group. nih.gov

Table 3: Trimazosin vs. Placebo in Patients on Thiazide Diuretics

| Parameter | Trimazosin Group Change | Placebo Group Change | Reference |

|---|---|---|---|

| Supine Blood Pressure (Systolic/Diastolic) | -12.3 / -10.9 mm Hg | -5.4 / -5.4 mm Hg | nih.gov |

| Standing Blood Pressure (Systolic/Diastolic) | -11.7 / -10.0 mm Hg | +2.3 / -2.8 mm Hg (not significant) | nih.gov |

Special Population Studies

The effects of trimazosin have been studied in hypertensive patients with moderate chronic renal insufficiency. In a study of eight patients whose blood pressure was not controlled by a diuretic alone, the addition of trimazosin for a 10-week period significantly lowered both recumbent and upright blood pressure without significantly altering renal function. nih.gov

The study found that renal vascular resistance was decreased by 14%. nih.gov Parameters such as fractional sodium excretion and proteinuria remained unchanged. nih.gov Importantly, the research indicated that moderate renal insufficiency did not modify the pharmacokinetics of the drug. nih.gov These findings suggest that trimazosin is a safe and effective second-step antihypertensive agent for short-term therapy in patients with moderate renal insufficiency and hypertension. nih.gov

Table 4: Effects of Trimazosin in Hypertensive Patients with Renal Impairment

| Parameter | Finding | Reference |

|---|---|---|

| Blood Pressure | Significantly lowered (recumbent and upright). | nih.gov |

| Renal Function | Not significantly altered. | nih.gov |

| Renal Vascular Resistance | Decreased by 14%. | nih.gov |

| Pharmacokinetics | Not modified by moderate renal insufficiency. | nih.gov |

| Proteinuria | Unchanged. | nih.gov |

Specific clinical trials or studies focusing on age-related differences in the response to this compound were not identified in the available search results. General pharmacokinetic studies in healthy volunteers aged 24 to 39 years have been conducted, but comparative data with elderly cohorts are not available.

Racial/Ethnic Differences in Pharmacodynamics

Clinical research has been conducted to investigate potential racial or ethnic differences in the pharmacodynamic response to this compound. A notable comparative study examined the effects of trimazosin on α1-adrenoceptor responsiveness, blood pressure, and heart rate in normotensive Caucasian and West African individuals nih.govnih.gov.

The study involved matched groups of six Caucasians and six Nigerians and assessed their responses to both oral and intravenous administration of trimazosin nih.govnih.gov. The research found no significant differences in the blood pressure and heart rate responses to the medication between the two racial groups nih.govnih.gov. Furthermore, α1-adrenoceptor responsiveness was determined to be similar in both Caucasians and West Africans, both after receiving a placebo and after treatment with trimazosin nih.govnih.gov.

These findings suggest a similarity in the peripheral vascular α1-adrenoceptor mechanisms between the two groups, indicating that there are no major, significant racial differences in the pharmacodynamics of trimazosin nih.govnih.gov. While the study did note some minor pharmacokinetic differences, such as a larger volume of distribution and a longer terminal elimination half-life for the metabolite 1-hydroxy-trimazosin in Caucasians, these did not translate into significant differences in the drug's pharmacodynamic effects nih.govnih.gov.

The detailed findings on the pharmacodynamic responses from this comparative study are summarized in the table below.

Pharmacodynamic Responses to Trimazosin in Caucasians and West Africans

| Pharmacodynamic Parameter | Caucasian Group | West African Group | Conclusion |

| Blood Pressure Response | No significant difference | No significant difference | Similar response between groups nih.govnih.gov |

| Heart Rate Response | No significant difference | No significant difference | Similar response between groups nih.govnih.gov |

| α1-Adrenoceptor Responsiveness | Similar to West African group | Similar to Caucasian group | No significant difference between groups nih.govnih.gov |

Drug Interactions and Polypharmacy Considerations

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when concurrently administered drugs have additive, synergistic, or antagonistic effects on the body. For Trimazosin (B1202524) hydrochloride, these interactions primarily revolve around its antihypertensive activity.

The primary pharmacodynamic concern with Trimazosin hydrochloride is the potential for additive hypotensive effects when co-administered with other agents that lower blood pressure. This can lead to an increased risk of hypotension, dizziness, and syncope. nih.govpatsnap.com The mechanism is a straightforward summation of the blood pressure-lowering effects of each drug.

A variety of drug classes can potentiate the hypotensive effects of this compound. These include other antihypertensive medications such as beta-blockers, calcium channel blockers, and diuretics. nih.govpatsnap.com Close monitoring of blood pressure is essential when these drugs are used in combination, and dosage adjustments may be necessary to prevent excessive drops in blood pressure. nih.gov

| Drug Class | Examples | Potential Outcome of Interaction with this compound |

| Antihypertensives | ||

| Beta-Blockers | Atenolol, Metoprolol | Increased risk of orthostatic hypotension and excessive blood pressure lowering. drugbank.comdrugbank.com |

| Calcium Channel Blockers | Amlodipine, Diltiazem | Enhanced hypotensive effects. drugbank.com |

| Diuretics | Hydrochlorothiazide (B1673439), Furosemide | Potentiation of blood pressure-lowering effects, increasing the risk of hypotension. nih.govdrugbank.com |

| Other Cardiovascular Agents | ||

| Phosphodiesterase-5 (PDE5) Inhibitors | Sildenafil, Tadalafil | Significant drops in blood pressure. patsnap.com |

| Other Drug Classes | ||

| Tricyclic Antidepressants | Amitriptyline, Imipramine | May increase the orthostatic hypotensive effects of Trimazosin. drugbank.com |

| Antipsychotics | Chlorpromazine, Clozapine | May increase the orthostatic hypotensive and antihypertensive activities of Trimazosin. drugbank.com |

Sympathomimetic agents, which mimic the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, can antagonize the therapeutic effects of this compound. These agents typically cause vasoconstriction and an increase in blood pressure by stimulating adrenergic receptors.

By blocking alpha-1 adrenergic receptors, this compound's vasodilatory action is directly opposed by the vasoconstrictive effects of sympathomimetic drugs. This can lead to a diminished antihypertensive response.

| Drug Class | Examples | Potential Outcome of Interaction with this compound |

| Sympathomimetic Amines | ||

| Decongestants | Pseudoephedrine, Phenylephrine (B352888) | May reduce the antihypertensive efficacy of Trimazosin. |

| Bronchodilators | Salbutamol, Formoterol | The therapeutic efficacy of these agents can be decreased when used in combination with Trimazosin. drugbank.com |

| CNS Stimulants | Amphetamine, Methylphenidate | May decrease the antihypertensive activities of Trimazosin. drugbank.com |

| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen, Naproxen | Can reduce the effectiveness of antihypertensive drugs, including Trimazosin, by causing fluid retention and increasing blood pressure. nih.govpatsnap.com |

Pharmacokinetic Interactions

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another substance. While Trimazosin is known to be metabolized in the liver, specific details regarding its interaction with the cytochrome P450 enzyme system are not well-documented in publicly available literature. drugbank.compatsnap.com

The metabolism of many drugs is mediated by the cytochrome P450 (CYP) enzyme system in the liver. While it is established that Trimazosin undergoes hepatic metabolism, the specific CYP isoenzymes responsible for its breakdown have not been definitively identified in the available scientific literature. patsnap.com This lack of specific data makes it challenging to predict and manage drug interactions mediated by CYP enzyme inhibition or induction.

For context, other alpha-1 adrenergic antagonists have been studied more extensively. For instance, tamsulosin (B1681236) is known to be metabolized by CYP3A4 and CYP2D6. If Trimazosin were metabolized by similar pathways, potent inhibitors or inducers of these enzymes could theoretically alter its plasma concentrations, potentially leading to toxicity or reduced efficacy. However, without direct evidence, this remains speculative.

The impact of this compound on the absorption, metabolism, and excretion of other medications is also not well-characterized. As Trimazosin is metabolized in the liver, there is a theoretical potential for it to compete with other hepatically metabolized drugs for the same enzymatic pathways. patsnap.com

If Trimazosin were to inhibit the metabolism of a co-administered drug, it could lead to increased plasma concentrations and a higher risk of toxicity from that drug. Conversely, if it were to induce metabolic enzymes, it could decrease the plasma concentrations and efficacy of another medication. However, without specific data on its effects on CYP enzymes, no definitive statements can be made.

Clinical Implications for Polypharmacy Management

The management of patients on this compound who are also taking multiple other medications requires a vigilant and individualized approach. The primary and most predictable risk is additive hypotension. nih.govpatsnap.com Therefore, regular blood pressure monitoring is crucial, especially when initiating or adjusting the dose of Trimazosin or any other antihypertensive agent.

Given the potential for antagonistic effects, a careful review of a patient's over-the-counter and prescription medications is necessary to identify any sympathomimetic agents that could compromise the efficacy of Trimazosin.

Due to the limited information on its pharmacokinetic interactions, clinicians should maintain a high index of suspicion for unexpected adverse effects or therapeutic failures when Trimazosin is part of a complex drug regimen. A thorough medication history, including herbal supplements like St. John's Wort which can affect drug metabolism, is essential. patsnap.com In the absence of specific data, the decision to co-administer drugs with Trimazosin should be based on a careful risk-benefit assessment for the individual patient.

Advanced Research Methodologies and Future Directions

Omics-Based Research Approaches

Modern "omics" technologies offer a powerful lens through which to re-examine the molecular mechanisms of established drugs like trimazosin (B1202524) hydrochloride. These approaches allow for a broad, unbiased survey of molecular changes, providing a more holistic understanding of a drug's effects.

The field of pharmacogenomics investigates how genetic variations influence individual responses to medications. patsnap.com For trimazosin hydrochloride, a selective alpha-1 adrenergic receptor antagonist, this could explain variability in efficacy and adverse effects among patients. patsnap.comnih.gov While specific pharmacogenomic studies on trimazosin are not extensively documented, research into the broader class of alpha-1 blockers provides a framework for future investigation.

Key areas of interest for trimazosin would include polymorphisms in genes encoding:

Alpha-1 Adrenergic Receptors: Genetic variations in the ADRA1A, ADRA1B, and ADRA1D genes could alter the receptor's structure and affinity for trimazosin, potentially impacting the drug's hypotensive and smooth muscle-relaxant effects.

Future research in this area could lead to personalized dosing strategies for trimazosin, maximizing its therapeutic benefits while minimizing the risk of side effects.

Proteomics and metabolomics are the large-scale study of proteins and small molecules (metabolites), respectively, within a biological system. These disciplines can provide a detailed snapshot of the cellular and systemic changes induced by a drug.

Proteomics: A study on prazosin (B1663645), another selective alpha-1 adrenergic receptor antagonist, demonstrated that the drug significantly impacts the urine proteome in rats. nih.gov In this study, 775 proteins were identified, with approximately half being influenced by prazosin treatment. nih.gov This suggests that alpha-1 blockade can have widespread effects on protein expression. nih.gov A similar proteomics-based investigation of trimazosin could identify novel protein targets and signaling pathways modulated by the drug, offering deeper insights into its mechanism of action and potentially uncovering new therapeutic applications. nih.govmdpi.compreprints.org

Metabolomics: Metabolomic profiling can reveal shifts in metabolic pathways following drug administration. For trimazosin, this could involve analyzing changes in metabolites related to blood pressure regulation, such as catecholamines, and pathways affected by vascular smooth muscle relaxation. Long-term studies have shown that trimazosin has no significant effect on plasma renin activity, plasma aldosterone, or general blood chemistry. nih.govcngb.org However, more sensitive, high-throughput metabolomic analyses could uncover subtle metabolic alterations that contribute to its therapeutic effects or side effect profile. Furthermore, selective alpha-1-adrenoceptor antagonists have been shown to have beneficial effects on lipid metabolism, including reductions in total cholesterol, LDL-cholesterol, and triglycerides, while increasing HDL-cholesterol. nih.gov Metabolomic studies could further elucidate the mechanisms behind these lipid-modifying properties.

| Omics Approach | Potential Application for Trimazosin Research | Expected Outcomes |

| Pharmacogenomics | Identification of genetic variants in adrenergic receptors and metabolizing enzymes. | Personalized dosing, prediction of patient response and adverse effects. |

| Proteomics | Analysis of protein expression changes in response to trimazosin in relevant tissues (e.g., vascular smooth muscle, prostate). | Discovery of novel drug targets and biomarkers of drug efficacy. |

| Metabolomics | Profiling of metabolic changes in blood and urine following trimazosin administration. | Understanding of the systemic metabolic effects and elucidation of lipid-modifying mechanisms. |

Novel Therapeutic Applications Beyond Primary Indications

While trimazosin is primarily indicated for hypertension and benign prostatic hyperplasia (BPH), its mechanism of action as an alpha-1 adrenergic antagonist suggests potential for other therapeutic uses. patsnap.com Research into other alpha-blockers has opened avenues that could be explored for trimazosin.

For instance, alpha-blockers are being investigated for their potential role in managing conditions such as:

Post-Traumatic Stress Disorder (PTSD): Prazosin has been used off-label to manage nightmares associated with PTSD, suggesting a role for alpha-1 blockade in the central nervous system. wikipedia.org

Ureteral Calculi (Kidney Stones): Alpha-blockers like tamsulosin (B1681236) are used to facilitate the passage of kidney stones by relaxing the smooth muscle of the ureter. youtube.com

Raynaud's Disease: By preventing vasoconstriction, alpha-blockers may have a therapeutic benefit in this condition, which is characterized by reduced blood flow to the extremities. dataintelo.com

Preclinical and clinical research would be necessary to determine if trimazosin possesses a suitable pharmacokinetic and pharmacodynamic profile for these or other novel indications.

Development of Advanced Drug Delivery Systems

The therapeutic efficacy of a drug can be significantly enhanced by optimizing its delivery to the target site. For trimazosin, which is a quinazoline (B50416) derivative, advanced drug delivery systems could improve its bioavailability, sustain its release, and potentially reduce side effects. medchemexpress.compnrjournal.com

Novel formulations that could be explored for trimazosin include:

Liposomal Formulations: Encapsulating trimazosin within liposomes could alter its biodistribution, potentially prolonging its circulation time and targeting it more specifically to desired tissues. nih.gov

Nanoparticle-Based Systems: Biodegradable polymeric nanoparticles could be used to create controlled-release formulations of trimazosin, maintaining therapeutic drug levels over a longer period and improving patient compliance.

Transdermal Delivery: For quinazoline derivatives, transdermal patches could offer a non-invasive route of administration with the potential for sustained drug release, bypassing first-pass metabolism.

These advanced delivery systems could be particularly beneficial in managing chronic conditions like hypertension, where consistent blood pressure control is crucial.

Real-World Data Analysis and Post-Marketing Surveillance Research

Post-marketing surveillance is critical for monitoring the long-term safety and effectiveness of a drug in a broad patient population. fda.govscience.gov Real-world data (RWD), gathered from electronic health records, insurance claims, and patient registries, can provide valuable insights that may not have been apparent in controlled clinical trials. fda.govscience.gov

For trimazosin, RWD analysis could be used to:

Identify Rare Adverse Events: Large datasets can help detect infrequent side effects that may not have been observed in smaller clinical trial populations.

Evaluate Long-Term Outcomes: Observational studies using RWD can assess the long-term impact of trimazosin therapy on cardiovascular events and BPH progression. nih.gov

Compare Effectiveness: RWD can be used to compare the effectiveness of trimazosin with other antihypertensive agents or BPH treatments in a real-world setting.

Systematic collection and analysis of RWD are essential for a comprehensive understanding of a drug's performance throughout its lifecycle.

Emerging Research Questions and Unexplored Mechanisms

Despite its established use, there are still unanswered questions regarding the full mechanistic profile of trimazosin. One study has suggested that the hypotensive effect of trimazosin may not be solely due to alpha-1-adrenoceptor blockade. nih.gov The research indicated an additional mechanism, possibly related to the elevation of cyclic GMP levels in vascular smooth muscle. nih.gov

This finding opens up several avenues for future research:

Elucidation of Secondary Mechanisms: Further investigation is needed to confirm and characterize this potential secondary mechanism of action. This could involve in vitro studies on vascular smooth muscle cells and in vivo animal models.

Receptor Subtype Selectivity: While trimazosin is a selective alpha-1 antagonist, a more detailed characterization of its binding affinity and functional activity at the different alpha-1 receptor subtypes (α1A, α1B, and α1D) could provide a more nuanced understanding of its tissue-specific effects. amegroups.cn

Central Nervous System Effects: The extent to which trimazosin crosses the blood-brain barrier and its potential effects on central alpha-1 adrenoceptors are not fully understood and warrant further investigation.

Addressing these emerging research questions will not only deepen our fundamental understanding of trimazosin's pharmacology but may also pave the way for the discovery of new therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.